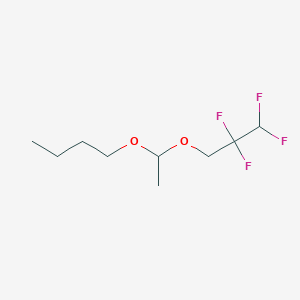
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is a fluorinated organic compound with the molecular formula C9H16F4O2. This compound is notable for its unique structural features, which include a butyl group and a tetrafluoropropyl moiety linked to an acetaldehyde acetal. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal typically involves the reaction of butyl alcohol with 2,2,3,3-tetrafluoropropyl acetaldehyde in the presence of an acid catalyst. The reaction proceeds via acetal formation, where the aldehyde group reacts with the alcohol to form the acetal linkage. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or Dean-Stark apparatus can help remove water produced during the reaction, driving the equilibrium towards acetal formation .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original alcohol and aldehyde.
Substitution: The fluorine atoms in the tetrafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of butyl 2,2,3,3-tetrafluoropropyl aldehyde or carboxylic acid.
Reduction: Regeneration of butyl alcohol and 2,2,3,3-tetrafluoropropyl acetaldehyde.
Substitution: Various substituted fluoropropyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal finds applications in several fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its role in drug design, especially in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Eigenschaften
Molekularformel |
C9H16F4O2 |
|---|---|
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
1-[1-(2,2,3,3-tetrafluoropropoxy)ethoxy]butane |
InChI |
InChI=1S/C9H16F4O2/c1-3-4-5-14-7(2)15-6-9(12,13)8(10)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UFSXRGGZOLVUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




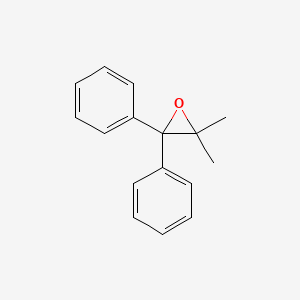

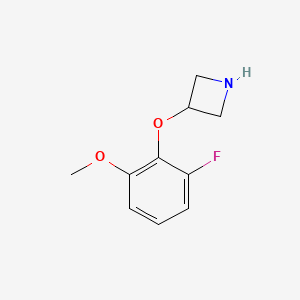





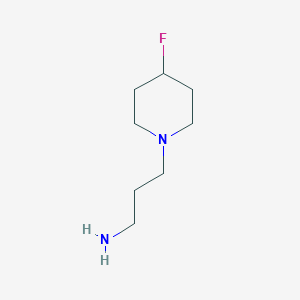
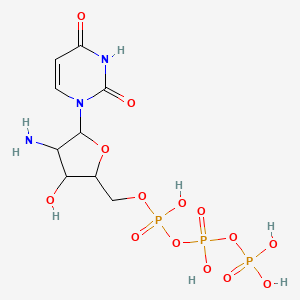
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)

